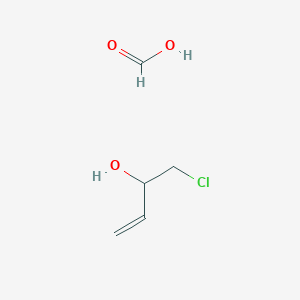![molecular formula C11H19BO2 B14463888 3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene CAS No. 69464-55-7](/img/structure/B14463888.png)
3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-7-(methoxymethyl)-3-borabicyclo[331]non-6-ene is a boron-containing bicyclic compound This compound is notable for its unique structure, which includes a boron atom integrated into a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene typically involves the reaction of a suitable boron reagent with a bicyclic precursor. One common method involves the use of boronic acids or boronate esters in a Suzuki–Miyaura coupling reaction . This reaction is known for its mild conditions and high functional group tolerance, making it a popular choice for the synthesis of complex boron-containing compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of efficient catalytic systems, optimization of reaction conditions to maximize yield, and the implementation of purification techniques to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halides or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction can produce borohydrides. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
Scientific Research Applications
3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions.
Biology: Boron-containing compounds have been studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of boron compounds in drug delivery systems and as therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for use in materials science, including the development of new polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene involves its interaction with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The bicyclic structure provides rigidity and stability, which can influence the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxy-3-(methoxymethyl)-7-borabicyclo[3.3.1]non-3-ene
- 3-Azabicyclo[3.3.1]non-3-enes
- Bicyclo[3.3.1]nonane derivatives
Uniqueness
3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene is unique due to the presence of both methoxy and methoxymethyl groups, which can influence its chemical reactivity and potential applications. The incorporation of a boron atom into the bicyclic structure also distinguishes it from other similar compounds, providing unique properties that can be exploited in various fields of research and industry.
Properties
CAS No. |
69464-55-7 |
|---|---|
Molecular Formula |
C11H19BO2 |
Molecular Weight |
194.08 g/mol |
IUPAC Name |
3-methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene |
InChI |
InChI=1S/C11H19BO2/c1-13-8-11-4-9-3-10(5-11)7-12(6-9)14-2/h4,9-10H,3,5-8H2,1-2H3 |
InChI Key |
ONHJGMWVRFGZND-UHFFFAOYSA-N |
Canonical SMILES |
B1(CC2CC(C1)C=C(C2)COC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14463807.png)
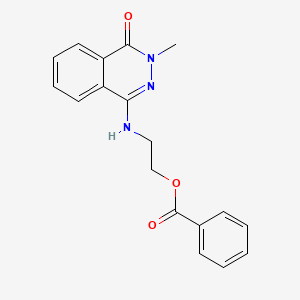
![O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14463814.png)
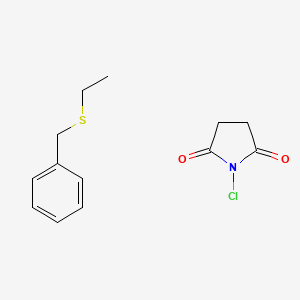
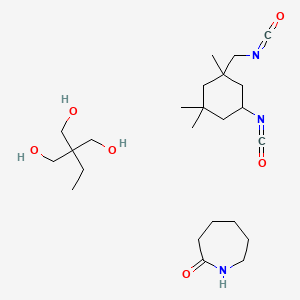

![N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron](/img/structure/B14463843.png)
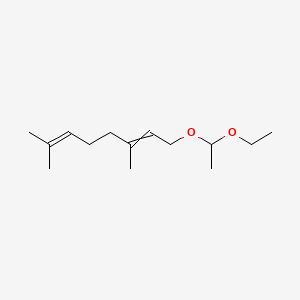
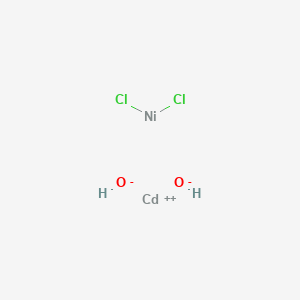

![3-[(2-Methoxyphenyl)methylidene]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B14463874.png)
